molecular formula C21H19ClN2O4S B15108873 3-{5-[(3-chlorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-[2-(4-hydr oxyphenyl)ethyl]propanamide

3-{5-[(3-chlorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-[2-(4-hydr oxyphenyl)ethyl]propanamide

Cat. No.: B15108873
M. Wt: 430.9 g/mol
InChI Key: FAMGXRQNUHNIBT-AQTBWJFISA-N
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Description

3-{5-[(3-chlorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-[2-(4-hydroxyphenyl)ethyl]propanamide is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are known for their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties . This compound’s unique structure, featuring a thiazolidine ring, makes it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(3-chlorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-[2-(4-hydroxyphenyl)ethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted thiazolidine derivatives, sulfoxides, and sulfones .

Scientific Research Applications

3-{5-[(3-chlorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-[2-(4-hydroxyphenyl)ethyl]propanamide has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{5-[(3-chlorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-[2-(4-hydroxyphenyl)ethyl]propanamide involves its interaction with various molecular targets and pathways. The compound’s thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in its observed biological effects .

Properties

Molecular Formula

C21H19ClN2O4S

Molecular Weight

430.9 g/mol

IUPAC Name

3-[(5Z)-5-[(3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide

InChI

InChI=1S/C21H19ClN2O4S/c22-16-3-1-2-15(12-16)13-18-20(27)24(21(28)29-18)11-9-19(26)23-10-8-14-4-6-17(25)7-5-14/h1-7,12-13,25H,8-11H2,(H,23,26)/b18-13-

InChI Key

FAMGXRQNUHNIBT-AQTBWJFISA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC=C(C=C3)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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